tert-Butyl 2-(piperidin-4-yl)acetate oxalate
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Overview
Description
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is a chemical compound with the molecular formula C13H23NO6. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties. The compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(piperidin-4-yl)acetate oxalate typically involves the esterification of 4-piperidineacetic acid with tert-butyl alcohol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The resulting ester is then treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(piperidin-4-yl)acetate oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
tert-Butyl 2-(piperidin-4-yl)acetate oxalate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(piperidin-4-yl)acetate oxalate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes or receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active piperidine derivative, which can then exert its effects on biological pathways.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(piperidin-3-yl)acetate
- tert-Butyl 3-(piperidin-4-yl)propanoate
- tert-Butyl 2-(piperidin-3-yl)acetate
Uniqueness
tert-Butyl 2-(piperidin-4-yl)acetate oxalate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the oxalate salt enhances its solubility and stability, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl 2-piperidin-4-ylacetate;oxalic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2.C2H2O4/c1-11(2,3)14-10(13)8-9-4-6-12-7-5-9;3-1(4)2(5)6/h9,12H,4-8H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXCVMBFZUZHSPU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CCNCC1.C(=O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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